1,2,3,8,9-Pentachlorodibenzo-p-dioxin

Beschreibung

Historical Trajectories of Dioxin Research and Environmental Contamination

The history of dioxins is intertwined with the expansion of the chemical industry in the 20th century. toxstrategies.comewg.org Initially, the adverse effects of dioxins were observed in occupational settings through incidents like a 1949 explosion at a Monsanto chemical plant in West Virginia, which produced the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) contaminated with dioxins. nih.gov

Wider environmental contamination became a major concern following several high-profile events. The use of the herbicide Agent Orange, which was contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), by the U.S. military during the Vietnam War led to widespread environmental release. epa.gov In 1976, an industrial accident in Seveso, Italy, released a significant amount of TCDD, leading to extensive contamination and long-term health studies. chemicalbook.com In the United States, the discovery of dioxin contamination in Times Beach, Missouri, in the 1970s, resulting from the spraying of contaminated waste oil for dust control, led to the town's evacuation and demolition. nih.govepa.gov

These incidents spurred intensive research into the sources, fate, and toxicity of dioxins. Scientists discovered that dioxins are inadvertently formed during processes like the chlorine bleaching of paper pulp, the manufacturing of certain chlorinated pesticides and phenols, and, significantly, from combustion. ewg.orgepa.govresearchgate.net In 1977, researchers identified dioxins in the fly ash from industrial incinerators, revealing that burning municipal and chemical waste was a major source of environmental release. toxstrategies.com This discovery shifted the focus from specific contaminated products to the broader issue of emissions from incineration and other industrial activities. toxstrategies.com Subsequent regulations and improvements in industrial and combustion technologies have led to a dramatic decrease in dioxin emissions in many countries. chemicalbook.com

Isomeric Classification and Significance of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin within Polychlorinated Dibenzo-p-dioxins (PCDDs)

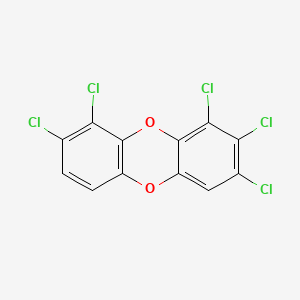

Polychlorinated dibenzo-p-dioxins (PCDDs) are a class of 75 structurally related compounds, known as congeners. ca.gov The basic structure consists of two benzene (B151609) rings connected by two oxygen atoms. The identity of each congener is determined by the number (from one to eight) and position of chlorine atoms attached to this backbone.

PCDDs are grouped into homologues based on the number of chlorine atoms. The compound this compound (1,2,3,8,9-PeCDD) belongs to the pentachlorodibenzo-p-dioxin (PeCDD) homologue group, which consists of 14 different isomers. ca.gov

The toxicological significance of a dioxin congener is almost entirely dependent on the specific placement of its chlorine atoms. Research has established that congeners with chlorine atoms at positions 2, 3, 7, and 8 of the molecule exhibit "dioxin-like" toxicity. epa.gov These specific 2,3,7,8-substituted congeners can bind to the aryl hydrocarbon (Ah) receptor in cells, a mechanism that initiates a cascade of biological effects. wikipedia.org

To quantify and compare the toxicity of different dioxin congeners and related compounds, the World Health Organization (WHO) developed the Toxic Equivalency Factor (TEF) system. wikipedia.orgnih.gov In this system, the most toxic congener, 2,3,7,8-TCDD, is assigned a TEF of 1.0. wikipedia.org Other 2,3,7,8-substituted congeners are assigned TEF values relative to TCDD based on a consensus of scientific data. nih.goveurofins.de There are only 17 PCDD and PCDF congeners that are assigned TEF values due to their 2,3,7,8-substitution. eurofins.de

The subject of this article, This compound , lacks a chlorine atom at the critical 7-position. Because it is not a 2,3,7,8-substituted congener, it does not exhibit the same mechanism of toxicity and is not considered to be of toxicological concern in the same way as its 2,3,7,8-substituted counterparts. Consequently, it has not been assigned a Toxic Equivalency Factor by the WHO and is generally excluded from risk assessments which focus on the total toxic equivalency (TEQ) of a mixture. nih.goveurofins.de Its significance in an environmental context is therefore minimal from a toxicological standpoint when compared to the 17 regulated congeners.

Interactive Data Table: World Health Organization Toxic Equivalency Factors (TEFs) for 2,3,7,8-Substituted Dioxins (PCDDs/PCDFs)

This table lists the internationally recognized TEFs for the 17 dioxin congeners considered to have dioxin-like toxicity. Note that this compound is not included as it lacks the required 2,3,7,8-substitution pattern.

| Congener | 2005 WHO-TEF |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) | 0.0003 |

| Source: Based on data from the World Health Organization. nih.gov |

Eigenschaften

IUPAC Name |

1,2,3,8,9-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-12-7(18-6)3-5(14)8(15)10(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZAVNIADYKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074094 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-18-3 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,8,9-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4L4KNA6F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Sources of 1,2,3,8,9 Pentachlorodibenzo P Dioxin

Anthropogenic Generation Mechanisms

Thermal processes are a major source of PCDD/F emissions, including pentachlorodibenzo-p-dioxins. nih.gov These compounds can be formed through two primary mechanisms: de novo synthesis, where they are formed from elemental carbon and chlorine on fly ash particles, or from precursor compounds like chlorophenols and chlorobenzenes. nih.gov

Municipal solid waste incinerators (MSWIs) and medical waste incinerators (MWIs) are significant sources of PCDD/F emissions. mdpi.comaaqr.org The complex and variable composition of municipal and medical waste, which often contains chlorinated plastics (like PVC), paper, and other organic materials, provides the necessary precursors for dioxin formation during combustion. oup.com Inadequate combustion conditions, such as temperatures below 850°C and insufficient residence times, can lead to increased formation of PCDDs and PCDFs, which can then be released in flue gases and concentrated in fly ash. oup.com

While specific quantitative data for 1,2,3,8,9-PeCDD are often aggregated into total PeCDD or total PCDD/F measurements, congener-specific analyses of incinerator emissions have confirmed the presence of a wide range of PCDD isomers, including various pentachlorinated congeners. nih.govstefanomontanari.net The congener profile of emissions can vary depending on the incinerator technology and operating conditions. For example, older or poorly controlled incinerators tend to have higher dioxin emissions compared to modern facilities with advanced air pollution control devices. nih.govnih.gov

Table 1: General Emission Factors for PCDD/Fs from Various Waste Incinerators This table presents general emission factors for the entire group of PCDD/Fs, as specific data for 1,2,3,8,9-PeCDD is not consistently reported across studies.

| Incinerator Type | Average Emission Factor (µg I-TEQ/ton of waste) | Range of Emission Factors (µg I-TEQ/ton of waste) |

| Municipal Solid Waste Incinerators (China) | 1.728 | 0.169–10.72 |

| Hazardous Waste Incinerators (China) | 3.74 | 0.27–18 |

| Small-Scale Waste Incinerators (without APCs) | 327.24 | - |

| Data sourced from multiple studies on waste incinerator emissions. nih.govstefanomontanari.netsemanticscholar.org |

The metallurgical industry, particularly secondary metal smelting and refining, is another key source of PCDD/F emissions. nih.govnih.gov Processes such as secondary copper, aluminum, and zinc production can generate dioxins. nih.govoup.com The formation occurs when scrap metal, which may be contaminated with organic materials like plastics, paints, and solvents, is heated in the presence of chlorine-containing chemicals. nih.govejnet.org Metals such as copper and iron can act as catalysts, promoting the formation of PCDDs and PCDFs on fly ash in the post-combustion zone. ejnet.org

Congener-specific studies of emissions from steel manufacturing and other metallurgical processes have identified a variety of PCDD isomers. nih.govoup.com Research on iron ore sintering plants, for instance, has shown the presence of measurable amounts of PCDD/Fs in all particulate samples, with the highest potential for de novo synthesis occurring at temperatures around 350°C. nih.gov While these studies confirm the release of a spectrum of congeners, specific emission data for 1,2,3,8,9-PeCDD is often not singled out.

Table 2: Indicative PCDD/F Emission Concentrations from Metallurgical Processes This table provides a general overview of emission concentrations for the PCDD/F group from metallurgical sources. Specific data for the 1,2,3,8,9-PeCDD isomer is limited.

| Metallurgical Process | Typical Emission Range (ng I-TEQ/Nm³) |

| Iron Ore Sintering Off-gases | 0.3–30 |

| Primary Copper Smelting (Canada) | <0.001–0.559 |

| Data sourced from studies on dioxin emissions from the iron and steel industry. nih.govregulations.gov |

Uncontrolled combustion, such as the backyard burning of household waste in barrels, is a significant source of dioxin emissions. aaqr.org The low-temperature and oxygen-starved conditions typical of burn barrels are highly conducive to the formation of PCDDs and PCDFs. mdpi.com Household trash often contains a mix of paper, plastics, and other materials with chlorine content, providing the necessary ingredients for dioxin synthesis. mdpi.com

Research indicates that open burning is a major contributor to total atmospheric dioxin levels, potentially exceeding emissions from industrial incinerators. aaqr.org The pollutants are released at ground level, leading to localized contamination of air and soil. mdpi.com While it is known that a wide array of PCDD congeners are produced, specific quantitative data focusing on the 1,2,3,8,9-PeCDD isomer from backyard burning is not extensively documented in readily available literature.

The manufacturing of certain chlorinated organic compounds is a well-established source of PCDD/F contamination. nih.gov Historically, the production of chlorinated phenols, such as pentachlorophenol (B1679276) (PCP), and phenoxy herbicides has led to the formation of dioxins as unintended byproducts. scirp.org The specific congener profile of these byproducts depends on the particular chemical process and its conditions.

For example, the analysis of technical grade PCP has revealed the presence of a distinct and consistent pattern of PCDD/F congeners, characterized by an increasing concentration with a higher degree of chlorination. scirp.org While these analyses confirm the presence of various pentachlorodibenzo-p-dioxin isomers, specific data isolating the formation of 1,2,3,8,9-PeCDD within these processes is limited in the reviewed literature.

Industrial Chemical Processes

Chlorine Bleaching Processes in Paper and Textile Industries

The use of chlorine and its compounds for bleaching pulp in the paper industry is a well-documented source of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govresearchgate.net These compounds are not intentionally produced but are formed as unintentional byproducts during the chemical processes designed to whiten pulp. pops.int

The formation of PCDDs and PCDFs in bleachery effluents occurs through the reaction of elemental chlorine with precursor compounds present in the unbleached pulp, such as chlorinated phenols and chlorinated 2-phenoxyphenols. nih.govdioxin20xx.org Research has shown that the congener profile of dioxins from pulp mills that use chlorine bleaching is distinct from other sources like incinerators. nih.govresearchgate.net Historically, these profiles were dominated by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF). nih.govresearchgate.netdioxin20xx.org In addition to the tetrachlorinated congeners, pentachlorinated congeners such as 1,2,3,7,8-PeCDD have also been identified in mill effluents. dioxin20xx.org The transition from using elemental chlorine to chlorine dioxide (elemental chlorine-free, ECF) bleaching has been shown to significantly reduce or eliminate the formation of 2,3,7,8-TCDD and 2,3,7,8-TCDF. nih.govresearchgate.net

While much of the focus has been on the toxic 2,3,7,8-substituted congeners, the complex chemical reactions involved in chlorine bleaching can potentially generate a wide array of dioxin isomers. However, specific data singling out the 1,2,3,8,9-PeCDD congener in pulp and paper mill effluents are not prominent in available scientific literature, which tends to concentrate on the congeners of highest toxicological concern.

Contaminant in Herbicide and Pesticide Production (e.g., Chlorophenols)

1,2,3,8,9-Pentachlorodibenzo-p-dioxin is known to be an impurity in the production of certain chemical products, particularly those involving chlorophenols. Technical-grade pentachlorophenol (PCP), a widely used wood preservative and pesticide, is a significant source of dioxin contamination. scirp.orgnih.gov The manufacturing process for PCP can lead to the formation of various PCDD and PCDF congeners as unintended byproducts. scirp.org

The congener profile of dioxins found in PCP is typically dominated by the higher chlorinated forms, such as octachlorodibenzo-p-dioxin (B131699) (OCDD) and heptachlorodibenzo-p-dioxins (HpCDDs). scirp.orgnih.gov However, a distinct and consistent pattern is also observed in the less chlorinated congeners, including the tetra-, penta-, and hexachlorinated dioxins and furans. scirp.org Studies have identified various hexachlorodibenzo-p-dioxin isomers in technical-grade PCP, including 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD. nih.gov The presence of pentachlorodibenzo-p-dioxin (PeCDD) congeners has also been reported in commercial PCP products. nih.govnih.gov

While comprehensive isomer-specific analyses for all pentachlorinated dioxins are not always reported, the data clearly indicate that the production of chlorophenol-based herbicides and pesticides is a key pathway for the formation and environmental release of a complex mixture of PCDDs, including pentachlorinated isomers.

Table 1: Concentration Ranges of PCDD Impurities in Commercial Pentachlorophenol Products (Data sourced from a 1973 analysis of 19 commercial products from Switzerland) nih.gov

| Dioxin Congener Class | Concentration Range (ppm) |

| Pentachlorodibenzo-p-dioxin (PeCDD) | < 0.03–0.08 |

| Hexachlorodibenzo-p-dioxin (HxCDD) | < 0.03–10 |

| Heptachlorodibenzo-p-dioxin (HpCDD) | 0.3–240 |

| Octachlorodibenzo-p-dioxin (OCDD) | 1.2–370 |

Re-formation (De Novo Synthesis) in Post-Combustion Exhaust Gases

The "de novo" synthesis pathway is a critical mechanism for the formation of PCDDs and PCDFs in the post-combustion zones of thermal processes, such as municipal solid waste incinerators. researchgate.netresearchgate.net This process involves the formation of dioxins not from structurally similar precursors like chlorophenols, but from the basic constituents of carbon, oxygen, hydrogen, and chlorine in the presence of a catalyst. researchgate.netdss.go.th

This re-formation typically occurs on the surface of fly ash particles as flue gases cool down, within a temperature window of approximately 250°C to 450°C. researchgate.netipen.org Key factors influencing the rate and profile of de novo synthesis include the temperature, reaction time, the presence of a carbon source on the fly ash, and the availability of chlorine and catalysts such as copper and iron. researchgate.netnih.gov

Natural Emission Processes

Beyond industrial activities, this compound can also be formed and released into the environment through natural combustion and geological events.

Forest Fires as Combustion Sources

Forest fires and other forms of large-scale biomass burning are recognized as significant natural sources of PCDDs and PCDFs. dcceew.gov.auipen.orgresearchgate.net The incomplete combustion of vast quantities of wood and other vegetation, which naturally contain chlorine, provides the necessary conditions for dioxin formation.

The profile of dioxin congeners produced during forest fires can vary depending on the type of fuel (e.g., grass vs. forest litter) and combustion conditions. dcceew.gov.au Generally, emissions from biomass burning tend to be dominated by the more highly chlorinated congeners, particularly OCDD and heptachlorinated dioxins. dcceew.gov.au However, detailed analyses of emissions from experimental burns have detected a range of congeners. For example, studies on emissions from burning Australian forest litter have identified the presence of all 2,3,7,8-substituted PCDD congeners, from tetrachlorinated to octachlorinated forms. dcceew.gov.au This indicates that pentachlorinated isomers are indeed formed in these events.

Table 2: 2,3,7,8-Substituted Dioxin Congeners Detected in Smoke from Laboratory Burns of Australian Forest Litter dcceew.gov.au (This table shows the presence of various congeners, indicating the complexity of emissions from forest fires)

| Detected Dioxin Congener |

| 2,3,7,8-TCDD |

| 1,2,3,7,8-PeCDD |

| 1,2,3,4,7,8-HxCDD |

| 1,2,3,6,7,8-HxCDD |

| 1,2,3,7,8,9-HxCDD |

| 1,2,3,4,6,7,8-HpCDD |

| OCDD |

While specific quantification of the 1,2,3,8,9-PeCDD isomer is often not available, its formation is plausible within the complex chemical environment of a forest fire, which constitutes a major global source of atmospheric dioxins. nih.gov

Volcanic Eruptions as Airborne Contributions

Volcanic eruptions are another potential natural source of airborne PCDDs and PCDFs. who.intmdpi.com Volcanoes release large quantities of halogens, such as hydrogen chloride, into the atmosphere along with hot gases, ash, and carbon-containing compounds. ethz.chcopernicus.org These conditions, involving high temperatures, catalysts present in volcanic ash, and the necessary chemical precursors, could theoretically create a "synthesis reaction chamber" for the formation of complex organic compounds, including dioxins. mdpi.com

However, there is limited direct evidence and a noted "research gap" regarding the emission of specific dioxin congeners from volcanic sources. mdpi.comresearchgate.net Some studies have detected various halocarbons in volcanic gases, but it can be difficult to distinguish between compounds formed deep within the volcano and those formed by the interaction of hot gases with atmospheric air entrained into the plume. ethz.chresearchgate.net Therefore, while volcanic eruptions are considered a potential natural source of dioxins, the specific contribution to the environmental load of this compound remains poorly quantified and an area requiring further research.

Environmental Fate and Transport Dynamics of 1,2,3,8,9 Pentachlorodibenzo P Dioxin

Atmospheric Transport and Deposition Mechanisms

The atmosphere serves as a primary pathway for the widespread distribution of 1,2,3,8,9-PeCDD from its sources, which include various combustion processes. nih.gov Its behavior in the atmosphere is a function of its semi-volatile nature, leading to partitioning between the gas and particle phases.

Long-Range Atmospheric Transport and Global Distribution

Polychlorinated dibenzo-p-dioxins are known to undergo long-range atmospheric transport (LRAT), enabling their distribution to remote locations far from original emission sources. core.ac.uknih.gov The extent of transport is congener-specific and depends on factors like volatility and atmospheric lifetime. As a pentachlorinated congener, 1,2,3,8,9-PeCDD is semi-volatile, allowing it to exist in both the gas phase and adsorbed to atmospheric particles. epa.gov This dual-phase partitioning is critical for its transport; gas-phase molecules can travel until they partition onto particles or are removed, while particle-bound molecules are transported with air masses until they are deposited. nih.gov

The tropospheric lifetime of PCDDs generally increases with the degree of chlorination, and species with four or more chlorine atoms, such as 1,2,3,8,9-PeCDD, are estimated to have lifetimes long enough (≥10 days) to permit significant long-range transport. nih.gov This process contributes to the global background levels of dioxins found in even the most remote ecosystems. epa.gov For instance, long-range transport was identified as a significant contributor to PCDD/F concentrations at a background monitoring station in Taiwan, with specific congeners like 1,2,3,7,8-PCDD becoming dominant in certain years. mdpi.com

Wet and Dry Deposition Pathways

The removal of 1,2,3,8,9-PeCDD from the atmosphere occurs through wet and dry deposition. core.ac.uknih.gov These processes are the primary mechanisms transferring the compound from the atmosphere to terrestrial and aquatic surfaces.

Dry Deposition: This involves the gravitational settling of particle-bound dioxins and the deposition of gas-phase molecules. core.ac.uk For higher chlorinated congeners like pentachlorodioxins, which are predominantly associated with particles (over 92% of total PCDD/Fs can be in the particle phase), dry deposition of these particles is a major removal pathway. core.ac.uknih.gov The efficiency of dry deposition for PCDD/Fs has been observed to increase with higher levels of chlorination. core.ac.uk Studies have shown that dry deposition can be a more significant contributor than wet deposition in some areas, accounting for as much as 88% of the total depositional flux. aaqr.org

Wet Deposition: This process involves the removal of PCDD/Fs from the atmosphere by precipitation, including rain and snow. core.ac.uk Rain scavenging is particularly efficient for particle-bound chemicals. nih.gov Given that 1,2,3,8,9-PeCDD is largely adsorbed to atmospheric particulates, wet deposition is an effective removal mechanism. nih.govnih.gov The amount of wet deposition is positively correlated with the amount of rainfall. aaqr.org Total annual deposition fluxes for all PCDD/Fs have been measured at rates of 119.5 ng/m² for dry deposition and 82.0 ng/m² for wet deposition in one study at a contaminated site. nih.gov

Aquatic System Dynamics

Once deposited into aquatic environments, the extremely hydrophobic nature of 1,2,3,8,9-PeCDD governs its behavior. Its very low water solubility and high affinity for organic matter mean it will not persist in the dissolved phase for long. waterquality.gov.auepa.gov

Sediment-Water Partitioning and Sequestration

This strong affinity for organic matter causes 1,2,3,8,9-PeCDD to be rapidly sequestered in bottom sediments upon entering an aquatic system. epa.gov Aquatic sediments, therefore, act as the primary reservoir or sink for dioxins. epa.govepa.gov Studies on other PCDDs have shown that over 90% of the compound can be lost from the water column within hours to days, with the majority accumulating in the sediment. oup.com This process effectively removes the compound from the water column, but creates a long-term source from which it can potentially be reintroduced through resuspension.

Dissolved and Particulate Transport in Water Bodies

Due to its pronounced hydrophobicity, the transport of 1,2,3,8,9-PeCDD within rivers, lakes, and oceans is overwhelmingly associated with particulate matter. epa.govepa.gov While water acts as the medium for movement, the compound itself is primarily bound to suspended solids and organic colloids. epa.gov Transport in the truly dissolved phase is minimal.

The movement of contaminated sediment particles, whether through bed load transport or suspension in the water column during high-flow events, is the dominant mechanism for the physical redistribution of 1,2,3,8,9-PeCDD within an aquatic system. This dynamic means that areas of sediment deposition, such as deltas, estuaries, and deep lake basins, become zones of accumulation for dioxins.

Terrestrial System Interactions

When deposited on land, 1,2,3,8,9-PeCDD interacts strongly with the soil matrix, leading to long-term persistence with limited mobility. epa.govtandfonline.com

The same physicochemical properties that drive its behavior in aquatic systems determine its fate in soil. The high K_oc_ value of 1,2,3,8,9-PeCDD results in strong and rapid adsorption to soil organic matter. researchgate.netclu-in.org Consequently, the compound is rendered highly immobile in the soil profile. Leaching into deeper soil layers and transport to groundwater is considered a negligible pathway for dioxins. epa.govtandfonline.comtandfonline.com Field studies on a related pentachlorodibenzo-p-dioxin congener confirmed minimal leaching over a two-year period, with only 1.3% of the applied amount moving below a 2 cm depth. tandfonline.com

Due to this strong binding and its inherent chemical stability, 1,2,3,8,9-PeCDD is highly persistent in soil. epa.gov Reported half-lives for various PCDD congeners in soil range from several years to decades. clu-in.orgacs.org While some losses can occur from surface soils due to volatilization and photolysis, the primary characteristic of 1,2,3,8,9-PeCDD in terrestrial systems is its long-term persistence and sequestration in the upper soil horizons. tandfonline.comtandfonline.com

Soil Adsorption, Retention, and Leaching Potential.

Polychlorinated dibenzo-p-dioxins (PCDDs) are recognized for their strong tendency to bind to soil and sediment particles, a characteristic that significantly influences their environmental mobility. cdc.gov This high sorption capacity is attributed to their hydrophobic nature. clu-in.org The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this tendency, with higher values indicating stronger adsorption to soil organic matter and thus lower mobility and leaching potential. cdc.govepa.gov

For pentachlorodibenzo-p-dioxins, the log Koc values are generally high, indicating a strong affinity for soil and sediment. clu-in.org While specific experimental data for the 1,2,3,8,9-PeCDD isomer is limited, the behavior of other pentachloro-congeners provides insight. For instance, 1,2,3,7,8-Pentachlorodibenzo-p-dioxin has a reported log Koc value in the range of high 6's to low 7's. epa.gov Due to this strong binding to soil particles, the potential for 1,2,3,8,9-Pentachlorodibenzo-p-dioxin to leach into groundwater is considered to be very low. cdc.govresearchgate.net Its low water solubility and low vapor pressure further contribute to its retention in the soil profile, enhancing its long-term persistence. researchgate.net

| Property | Value Range for Pentachloro-Congeners | Implication for Soil Interaction |

| Log Koc | ~6.5 - 7.5 | Strong adsorption to soil organic matter. epa.gov |

| Water Solubility | Very Low | Limited movement with water through the soil profile. |

| Vapor Pressure | Low | Reduced volatilization from the soil surface. clu-in.org |

Plant Uptake and Translocation.

The uptake of dioxins by plants is a critical pathway for their entry into the terrestrial food chain. nih.gov However, due to their high hydrophobicity and strong adsorption to soil, the uptake of dioxins like this compound from the soil via roots is generally limited. nih.gov Research on various plant species has shown that the bioaccumulation of PCDD/Fs from soil into roots and shoots is often negligible, with concentrations in plant tissues being a very small fraction of the initial soil concentration. acs.org

Studies on different plant species, including Cucurbita pepo L. (a variety of zucchini) and Arabidopsis thaliana, have demonstrated that plants can uptake dioxins, and the accumulation can be tissue-specific. nih.gov For instance, in Arabidopsis thaliana, the most toxic congener, 2,3,7,8-TCDD, was found to accumulate mainly in the rosette leaves and mature seeds. nih.gov The degree of uptake and translocation can also depend on the specific dioxin congener and its hydrophobicity. nih.gov While direct studies on this compound are scarce, it is expected to follow the general pattern of limited root uptake and translocation due to its physicochemical properties. Atmospheric deposition on aerial plant surfaces can be another significant route of contamination for plants.

Biogeochemical Cycling and Persistence

Environmental Half-Life and Degradation Resistance.

This compound, like other PCDDs, is highly resistant to degradation, leading to its persistence in the environment. oup.comepa.gov The environmental half-life of dioxins varies depending on the environmental compartment and conditions.

In soil, the half-life of dioxins can be exceptionally long. For 2,3,7,8-TCDD, the estimated half-life on the soil surface is 9 to 15 years, while in the subsurface, it can range from 25 to 100 years. clu-in.orgoup.com For 1,2,3,7,8-pentachlorodibenzo-p-dioxin, a soil half-life of approximately 20 years has been reported. epa.gov Biodegradation is a principal removal process, but it occurs very slowly. clu-in.org Photolysis, or breakdown by sunlight, is a more rapid degradation process for dioxins on surfaces exposed to light. clu-in.org

In aquatic environments, adsorption to sediments is a primary loss mechanism from the water column. epa.gov The half-life of dioxins in water is influenced by factors like photolysis and partitioning to sediment. For 1,3,6,8-T4CDD in outdoor pools, the half-life in the water column was found to be between 14.0 to 28.5 hours, with the compound rapidly partitioning to sediment. oup.com

| Dioxin Congener | Environmental Compartment | Estimated Half-Life |

| 2,3,7,8-TCDD | Soil Surface | 9 - 15 years clu-in.orgoup.com |

| 2,3,7,8-TCDD | Subsurface Soil | 25 - 100 years clu-in.orgoup.com |

| 1,2,3,7,8-PeCDD | Soil | ~20 years epa.gov |

| 1,3,6,8-T4CDD | Water Column (Outdoor Pools) | 14.0 - 28.5 hours oup.com |

Bioaccumulation and Biomagnification in Ecosystems.

The lipophilic nature of this compound drives its tendency to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. epa.gov This leads to its magnification in concentration at successively higher trophic levels in the food web, a phenomenon called biomagnification. usgs.govyoutube.com

Trophic Transfer through Food Webs.

The transfer of dioxins through food webs is a significant route of exposure for higher-level consumers. usgs.gov While biomagnification of some persistent organic pollutants is well-documented in aquatic food webs, the dynamics can differ in terrestrial systems. nih.gov For dioxins, dietary intake is the primary exposure pathway for organisms higher up the food chain. epa.gov Studies on various ecosystems have demonstrated the biomagnification potential of different dioxin congeners. usgs.govnih.gov The biomagnification factor (BMF), which quantifies the increase in concentration from prey to predator, can be significant for certain dioxin congeners in specific food chains. epa.gov

Accumulation in Aquatic and Terrestrial Biota.

Dioxins have been detected in a wide range of aquatic and terrestrial organisms. epa.govnih.gov In aquatic ecosystems, these compounds are accumulated by organisms from water, sediment, and their food. epa.govfrontiersin.org The biota-sediment accumulation factor (BSAF) is a measure used to describe the accumulation of contaminants from sediment into organisms. For dioxins, BSAF values can vary significantly among different congeners and species. epa.govfrontiersin.org Generally, less chlorinated congeners tend to have higher BSAF values compared to more chlorinated ones. frontiersin.org

In fish, bioconcentration factors (BCFs), which measure the uptake from water, can be very high for some dioxin congeners. For example, experimental BCFs for 2,3,7,8-TCDD in fish have been reported to be in the tens of thousands. epa.govnih.gov In terrestrial environments, organisms can accumulate dioxins through the consumption of contaminated soil, vegetation, and prey. The accumulation patterns can vary depending on the species, its feeding habits, and its metabolic capacity. nih.gov

| Metric | Description | Significance for 1,2,3,8,9-PeCDD |

| Bioconcentration Factor (BCF) | Uptake from water into an aquatic organism. | Expected to be high due to its lipophilicity. epa.gov |

| Bioaccumulation Factor (BAF) | Uptake from all environmental sources (water, food, sediment). | A comprehensive measure of accumulation in organisms. nih.gov |

| Biomagnification Factor (BMF) | Increase in concentration from prey to predator. | Indicates the potential for trophic transfer and magnification. epa.gov |

| Biota-Sediment Accumulation Factor (BSAF) | Accumulation from sediment into an organism. | Reflects the bioavailability of the compound in sediments. epa.govfrontiersin.org |

Advanced Analytical Methodologies for 1,2,3,8,9 Pentachlorodibenzo P Dioxin Characterization

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,2,3,8,9-PeCDD is the effective extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample.

Matrix-Specific Extraction Protocols (e.g., Soil, Sediment, Biota, Air)

The extraction protocols are tailored to the specific characteristics of each environmental matrix to ensure optimal recovery of 1,2,3,8,9-PeCDD.

Soil and Sediment: For solid matrices like soil and sediment, traditional methods such as Soxhlet extraction with toluene (B28343) are commonly employed, though they are time-consuming and solvent-intensive. thermofisher.com Accelerated Solvent Extraction (ASE), a U.S. EPA-approved method (Method 3545), offers a faster alternative, using elevated temperatures and pressures to reduce extraction times and solvent consumption. thermofisher.comresearchgate.net To ensure efficient extraction from wet samples, they can be freeze-dried or mixed with a moisture-absorbing polymer. thermofisher.com A common procedure for soil involves weighing the sample, mixing it with anhydrous sodium sulfate, and extracting it with a solvent mixture like acetone (B3395972) in hexane. goldstandarddiagnostics.us

Biota: Analyzing biological tissues for lipophilic compounds like 1,2,3,8,9-PeCDD presents challenges due to high lipid content. Pressurized liquid extraction (PLE) has been established as a reliable method for extracting persistent organic pollutants from biota. researchgate.net Techniques such as freezing-lipid filtration can be employed to remove a significant portion of lipids from the extract without substantial loss of the target analytes. researchgate.net

Air: Air sampling for dioxins typically involves high-volume samplers that draw a large volume of air through a filter and an adsorbent trap. env.go.jpepa.gov U.S. EPA Method TO-9A describes the collection of polyhalogenated dioxins in ambient air by sampling 325 to 400 cubic meters of air over a 24-hour period. epa.govepa.gov For stack gas emissions, EPA Method 23 is utilized, which involves collecting the sample from the gas stream and subsequently extracting the PCDDs from the collection components. mpcb.gov.in The extraction is often performed using toluene in a Soxhlet extractor for the filter and acetone for the polyurethane foam (PUF) adsorbent. env.go.jp

Table 1: Matrix-Specific Extraction Techniques for 1,2,3,8,9-PeCDD

| Matrix | Extraction Method | Key Parameters |

|---|---|---|

| Soil/Sediment | Soxhlet Extraction | Toluene solvent, 18-36 hours |

| Accelerated Solvent Extraction (ASE) | Elevated temperature and pressure, <15 min | |

| Biota | Pressurized Liquid Extraction (PLE) | Various solvents, optimized temperature and pressure |

| Air (Ambient) | High-Volume Sampling (EPA TO-9A) | Glass fiber filter and polyurethane foam (PUF) trap |

| Air (Stack Gas) | Isokinetic Sampling (EPA Method 23) | Filter and XAD-2® resin trap |

Advanced Cleanup and Fractionation Strategies

Following extraction, the raw extract contains a multitude of co-extracted substances that can interfere with the analysis of 1,2,3,8,9-PeCDD. Therefore, a rigorous cleanup and fractionation process is essential.

Multi-layer silica (B1680970) gel columns are a cornerstone of dioxin analysis cleanup. nih.govsigmaaldrich.com These columns often contain layers of silica gel impregnated with sulfuric acid and silver nitrate (B79036) to oxidize and remove interfering polar compounds. goldstandarddiagnostics.usnih.gov A typical multi-layer silica gel column might consist of layers of 10% Ag-NO₃/silica gel, silica gel, 22% H₂SO₄/silica gel, 44% H₂SO₄/silica gel, 2% KOH/silica gel, and anhydrous sodium sulfate. nih.gov

Further fractionation is often achieved using carbon-based chromatography. Porous graphitic carbon (PGC) columns, used in high-performance liquid chromatography (HPLC) systems, are effective for separating PCDDs from other compounds like polychlorinated biphenyls (PCBs). usgs.govtandfonline.com The separation is based on the planarity of the molecules, allowing for the isolation of the dioxin fraction. usgs.govosti.gov Automated systems combining multi-layer silica columns with Florisil or carbon columns have been developed to improve efficiency and reduce manual labor. nih.govfms-inc.com For instance, a system might use a multi-layer silica column followed by a Florisil micro-column to separate PCDDs/Fs and PCBs into different fractions. nih.gov

Table 2: Common Adsorbents for Cleanup and Fractionation

| Adsorbent | Purpose | Eluting Solvents |

|---|---|---|

| Multi-layer Silica Gel | Removal of polar interferences | n-Hexane |

| Alumina | Fractionation | n-Hexane, Dichloromethane |

| Florisil | Separation of PCDDs/Fs from PCBs | n-Hexane, Dichloromethane |

| Activated Carbon | Isolation of planar molecules (PCDDs/Fs) | Toluene (reverse elution) |

High-Resolution Instrumental Analysis

The final determination of 1,2,3,8,9-PeCDD is performed using highly sophisticated instrumental techniques capable of achieving the extremely low detection limits required.

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

HRGC-HRMS is the gold standard for the analysis of dioxins, including 1,2,3,8,9-PeCDD. waters.comwaters.com This technique combines the superior separation capabilities of high-resolution gas chromatography with the high selectivity and sensitivity of high-resolution mass spectrometry. U.S. EPA Method 1613 is a widely recognized protocol for the isomer-specific determination of tetra- through octa-chlorinated dioxins and furans by HRGC-HRMS. well-labs.comepa.gov The method requires the mass spectrometer to be operated at a minimum resolution of 10,000 to differentiate the target analytes from potential interferences. waters.comenv.go.jp The identification of a specific congener is based on comparing its GC retention time and the abundance ratio of two specific ions with those of an authentic standard. epa.gov

Isotope Dilution Mass Spectrometry for Quantification and Traceability

To ensure the accuracy and traceability of the results, isotope dilution is the quantification method of choice in dioxin analysis. well-labs.comisotope.com This technique involves spiking the sample with a known amount of a carbon-13 (¹³C) labeled analog of 1,2,3,8,9-PeCDD before extraction. waters.com Since the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during the sample preparation and analysis process. nih.gov By measuring the ratio of the response of the native analyte to the labeled internal standard, an accurate quantification can be achieved, compensating for any analyte loss. epa.gov EPA Method 1613 explicitly details the use of isotope dilution for the quantification of PCDDs and PCDFs. well-labs.com

Bio-analytical Screening Techniques (e.g., DR CALUX Assay)

While HRGC-HRMS provides definitive quantitative data, its cost and complexity make it less suitable for large-scale screening. Bio-analytical methods, such as the Dioxin-Responsive Chemical-Activated LUciferase gene eXpression (DR CALUX) assay, offer a cost-effective and high-throughput screening alternative. nih.govresearchgate.net This cell-based bioassay utilizes a genetically modified rat hepatoma cell line that produces the enzyme luciferase in response to the presence of dioxin-like compounds. biodetectionsystems.com These compounds bind to the aryl hydrocarbon receptor (AhR), triggering the expression of the luciferase reporter gene. biodetectionsystems.comdioxins.com The amount of light produced is proportional to the total toxic equivalency (TEQ) of the dioxin-like compounds in the sample extract. biodetectionsystems.com While the DR CALUX assay can detect the presence of AhR-active compounds like 1,2,3,8,9-PeCDD, it does not provide congener-specific information and is used as a screening tool to identify samples that require further analysis by HRGC-HRMS. nih.govnih.gov

Quality Assurance and Quality Control (QA/QC) in Dioxin Analysis

Robust QA/QC procedures are integral to the analytical workflow for dioxins, including 1,2,3,8,9-PeCDD. These procedures are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting, thereby minimizing errors and ensuring the accuracy, precision, and comparability of results. Key components of a comprehensive QA/QC program for dioxin analysis include the use of certified reference materials and isotope-labeled standards, participation in inter-laboratory comparison studies, method validation, and isomer-specific identification and quantification.

Isotope dilution is a widely employed quantification technique in dioxin analysis, particularly in conjunction with high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). food-safety.comwell-labs.com This method involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte before sample extraction and cleanup. food-safety.com For the analysis of pentachlorodibenzo-p-dioxins, ¹³C-labeled standards are commonly utilized. nih.gov The native compound and its labeled counterpart exhibit nearly identical chemical and physical properties, ensuring they behave similarly throughout the extraction and cleanup procedures. food-safety.com By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses during sample preparation. food-safety.comscioninstruments.com

The availability of a wide array of certified or consensus real-matrix reference materials has significantly improved the reliability of isomer-specific determination of dioxins at parts-per-trillion (ppt) to parts-per-quadrillion (ppq) concentrations in diverse sample matrices. nih.gov

Table 1: Examples of Isotope-Labeled Standards in Dioxin Analysis

| Labeled Compound | Unlabeled CAS Number | Application |

|---|---|---|

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (¹³C₁₂) | 19408-74-3 | Internal Standard in Dioxin Analysis nih.govisotope.com |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (¹³C₁₂) | 57653-85-7 | Internal Standard in Dioxin Analysis lgcstandards.com |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (¹³C₁₂) | 39227-28-6 | Internal Standard in Dioxin Analysis nih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (¹³C₁₂) | 1746-01-6 | Internal Standard in Dioxin Analysis lgcstandards.com |

Inter-laboratory comparison studies, also known as proficiency testing or ring trials, are a crucial external quality assurance tool for laboratories conducting dioxin analysis. eurofins.de These studies involve the analysis of identical samples by multiple laboratories, allowing for an objective assessment of a laboratory's analytical performance and the comparability of results across different institutions. eurofins.denih.gov Organizations like the World Health Organization (WHO) have sponsored international intercalibration studies on the analysis of PCDDs and PCDFs in various matrices, such as human milk and blood. nih.gov

These studies have demonstrated that the laboratory itself is the most significant factor influencing the precision and accuracy of dioxin data. nih.gov While analytical methods and instrumentation are important, the experience and quality assurance programs of the laboratory play a pivotal role in generating reliable results. nih.gov Participation in such studies helps laboratories identify potential analytical biases, improve their methods, and demonstrate their competence to regulatory bodies and clients. eurofins.defhi.no The results of these comparisons can highlight the need for further method validation and refinement.

Method validation is a formal process that confirms that an analytical method is suitable for its intended purpose. lanl.gov For dioxin analysis, this involves demonstrating that the method can accurately and reliably identify and quantify target analytes like 1,2,3,8,9-PeCDD at the required levels of sensitivity and selectivity. epa.gov Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established validated methods, like EPA Method 1613B and SW-846 Method 8290A, for the isomer-specific determination of dioxins and furans. epa.govepa.govlanl.govepa.gov These methods detail specific requirements for calibration, quality control checks, and performance criteria that must be met for the data to be considered valid. lanl.gov The validation process often involves analyzing certified reference materials and participating in inter-laboratory studies to demonstrate the method's robustness and accuracy. researchgate.netwaters.com

Table 2: Key Aspects of Inter-laboratory Studies in Dioxin Analysis

| Study Aspect | Description | Reference |

|---|---|---|

| Objective | Assess in-between laboratory reproducibility and offer a quality assurance instrument. | fhi.no |

| Sponsorship | Often sponsored by international bodies like the World Health Organization (WHO). | nih.gov |

| Design | Multiple laboratories analyze identical or spiked samples. | nih.gov |

| Key Finding | The individual laboratory is the single most important determinant of data precision and accuracy. | nih.gov |

| Outcome | Provides a measure of a laboratory's performance and the comparability of data. | eurofins.de |

There are 14 possible isomers of pentachlorodibenzo-p-dioxin, and their toxicities can vary significantly. optica.org Therefore, isomer-specific identification and quantification are critical for a meaningful risk assessment. The most toxic dioxin congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), and other congeners are often evaluated in relation to its toxicity using Toxic Equivalency Factors (TEFs). sigmaaldrich.com

High-resolution gas chromatography (HRGC) is the primary technique used to separate the various PCDD isomers. epa.gov The use of specific capillary columns, such as a 60-m DB-5 column, is recommended to achieve isomer-specific separation, although even these can have limitations in separating all isomers. epa.gov Following chromatographic separation, high-resolution mass spectrometry (HRMS) is employed for detection and quantification. well-labs.com HRMS provides the necessary selectivity to distinguish between the target analytes and potential interferences, which is crucial when analyzing samples at the parts-per-quadrillion level. nih.gov

The identification of a specific isomer like 1,2,3,8,9-PeCDD is based on several criteria outlined in validated methods such as EPA Method 1613. well-labs.com These criteria typically include:

The retention time of the analyte must fall within a specified window of the corresponding ¹³C-labeled standard.

The ion abundance ratio of two characteristic ions in the molecular ion cluster must be within a certain tolerance of the theoretical ratio. epa.gov

The signal-to-noise ratio must be above a defined threshold to ensure reliable detection. spectroscopyonline.com

Quantification is performed using the isotope dilution technique, where the response of the native analyte is compared to the response of its corresponding isotopically labeled internal standard. scioninstruments.comshimadzu.co.kr This approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. food-safety.com

Ecological Toxicology and Mechanistic Insights of 1,2,3,8,9 Pentachlorodibenzo P Dioxin

Ecotoxicological Impact on Non-Human Biota

Detailed ecotoxicological studies focusing specifically on 1,2,3,8,9-PeCDD are largely absent from the scientific literature. General knowledge about dioxins indicates they can bioaccumulate in the fatty tissues of animals, leading to biomagnification through the food chain. who.int The primary route of exposure for many organisms is through the diet. epa.gov

Responses of Aquatic Organisms (e.g., Fish, Invertebrates)

There is a significant lack of specific data on the responses of aquatic organisms to 1,2,3,8,9-Pentachlorodibenzo-p-dioxin. Research on other dioxin congeners, particularly 2,3,7,8-TCDD, has shown that fish are highly sensitive during their early life stages. cdc.gov Effects observed from exposure to more toxic dioxins include developmental abnormalities, cardiovascular dysfunction, and mortality in larvae. cdc.gov For instance, the closely related but more toxic isomer, 1,2,3,7,8-PeCDD, has been detected in freshwater fish, indicating its potential for bioaccumulation in aquatic ecosystems. caymanchem.com However, without direct studies, it is not possible to state the specific effects of the 1,2,3,8,9-PeCDD isomer on aquatic life.

Impacts on Terrestrial Fauna and Flora

Specific research detailing the ecotoxicological impact of 1,2,3,8,9-PeCDD on terrestrial animals and plants could not be identified in the available literature. For dioxins in general, soil acts as a major reservoir, where these compounds persist due to their stability and low water solubility. researchgate.net From the soil, they can enter the food chain. Studies on other PCDDs have shown that they can be taken up by plants, although the extent of this uptake and the subsequent effects can vary. Similarly, soil-dwelling invertebrates and other terrestrial fauna can be exposed through direct contact and ingestion of contaminated soil and food sources. The toxic effects of 1,2,3,7,8-PeCDD on certain rat strains have been documented, but this cannot be extrapolated to the 1,2,3,8,9-isomer. caymanchem.com

Effects on Avian and Wildlife Populations

There is no specific information available on the effects of 1,2,3,8,9-PeCDD on avian and wildlife populations. Studies on other dioxin-like compounds have shown that fish-eating birds are particularly at risk due to the biomagnification of these compounds in the aquatic food web. cdc.gov Adverse effects noted in birds exposed to potent dioxins like 2,3,7,8-TCDD include embryo mortality and developmental defects. cdc.gov Without congener-specific research, the risk that 1,2,3,8,9-PeCDD poses to birds and other wildlife remains uncharacterized.

Aryl Hydrocarbon Receptor (AhR)-Mediated Mechanisms in Environmental Species

The toxic effects of the most potent dioxin congeners are primarily mediated through their binding to and activation of the Aryl Hydrocarbon Receptor (AhR). pnas.orgnih.gov The AhR is a ligand-activated transcription factor that, upon binding with a dioxin molecule, translocates to the cell nucleus and alters the expression of a wide array of genes. pnas.org This mechanism is highly conserved across vertebrate species. nih.gov

Gene Expression Modulation and Enzyme Induction (e.g., Cytochrome P450)

Specific data on gene expression modulation and enzyme induction by 1,2,3,8,9-PeCDD is not available. For toxicologically significant dioxins, a hallmark of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family, such as CYP1A1 and CYP1B1. caymanchem.compnas.org These enzymes are involved in the metabolism of foreign chemicals (xenobiotics). nih.gov The induction of CYP1A1, often measured via ethoxyresorufin-O-deethylase (EROD) activity, is a common biomarker of exposure to dioxin-like compounds in environmental species like fish. caymanchem.comcaymanchem.com While it is plausible that 1,2,3,8,9-PeCDD could interact with the AhR, its potency for inducing such responses is unknown. The potency of other non-2,3,7,8-substituted congeners is typically orders of magnitude lower than that of 2,3,7,8-TCDD.

Cellular Signaling Pathway Perturbations

Information regarding the perturbation of cellular signaling pathways by 1,2,3,8,9-PeCDD is absent from the scientific record. The activation of the AhR by potent ligands like 2,3,7,8-TCDD can lead to a cascade of downstream effects beyond CYP induction, disrupting numerous cellular processes. pnas.orgmdpi.com These can include alterations in cell growth and differentiation, immune responses, and endocrine signaling. pnas.orgewg.org The extent to which 1,2,3,8,9-PeCDD can initiate these events is undetermined due to the lack of specific research.

Data Tables

Due to the severe lack of specific research on this compound, no data tables with detailed research findings for this specific compound can be generated.

Potential for Endocrine Disruption in Wildlife

Dioxins as a chemical class are recognized as potent endocrine-disrupting chemicals (EDCs) in wildlife. mdpi.comnih.gov These effects are not mediated in the classical sense of hormone mimicry but primarily through the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.comnih.gov Binding of a dioxin congener to the AhR initiates a cascade of altered gene expression that can interfere with hormonal signaling pathways, leading to adverse effects on reproduction, development, and immune function in animal populations. mdpi.comnih.gov

However, the potential for a specific dioxin congener to cause endocrine disruption is directly linked to its molecular geometry and, consequently, its ability to bind to the AhR. t3db.ca The critical structural requirement for high-affinity AhR binding and subsequent toxicity is the presence of chlorine atoms in the lateral positions of the dioxin molecule, specifically at carbons 2, 3, 7, and 8. ca.gov

The compound this compound lacks chlorine atoms at the crucial 7-position. This absence of full lateral substitution means it cannot adopt the planar configuration required for effective AhR binding. As a result, its potential to act as an endocrine disruptor in wildlife is considered negligible compared to 2,3,7,8-substituted congeners.

Environmental Remediation and Management of 1,2,3,8,9 Pentachlorodibenzo P Dioxin Contamination

In-situ Remediation Technologies

In-situ technologies offer the advantage of treating contaminants without the costs and risks associated with excavation and transport. These methods are often less disruptive to the ecosystem.

Bioremediation Approaches (e.g., Microbial Degradation)

Bioremediation harnesses the metabolic processes of microorganisms to break down or transform contaminants. For polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,8,9-PeCDD, microbial degradation is a key area of research. nih.gov The primary mechanisms involve anaerobic and aerobic pathways. nih.govneptjournal.com

Under anaerobic conditions, the dominant process is reductive dechlorination, where microorganisms remove chlorine atoms from the dioxin molecule. nih.gov This process is significant because it can reduce the toxicity of highly chlorinated congeners and make them more susceptible to further degradation. nih.govnih.gov Bacteria from the genus Dehalococcoides have been implicated in these dechlorination reactions. nih.gov Research has shown that in anaerobic sediments, higher chlorinated dioxins can be converted to lower chlorinated forms. nih.gov One study demonstrated that 1,2,3,7,8-PeCDD could be dechlorinated to 1,3,7-trichlorodibenzo-p-dioxin (B1604618) (1,3,7-TrCDD) and/or 1,3,8-TrCDD, importantly avoiding the production of the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). researchgate.net

Aerobic degradation typically involves the action of bacteria and fungi that use enzymes, such as dioxygenases, to break open the aromatic rings of the dioxin structure. nih.gov This process is generally more effective for lower-chlorinated dioxins. nih.gov Bacteria from genera like Sphingomonas, Pseudomonas, and Burkholderia can cometabolically degrade these compounds. nih.gov White-rot fungi are also capable of attacking chlorinated dioxins using their powerful extracellular lignin-degrading enzymes. nih.gov Bioaugmentation, the introduction of specific microbial strains to a contaminated site, is a strategy employed to enhance the degradation of persistent compounds like dioxins. nih.govfrontiersin.org

Interactive Table 1: Microbial Approaches for PCDD Degradation

| Degradation Type | Conditions | Key Microorganisms | Mechanism of Action | Target Congeners |

|---|---|---|---|---|

| Reductive Dechlorination | Anaerobic | Dehalococcoides sp. | Sequential removal of chlorine atoms. | Higher-chlorinated PCDDs |

| Oxidative Degradation | Aerobic | Sphingomonas sp., Pseudomonas sp. | Ring cleavage via dioxygenase enzymes. | Lower-chlorinated PCDDs |

Phytoremediation Strategies

Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. For dioxins, rhizoremediation, a specific type of phytoremediation that relies on the synergistic relationship between plant roots and rhizosphere microorganisms, has shown promise. acs.org Plants can stimulate microbial activity in the soil surrounding their roots, enhancing the breakdown of organic pollutants.

A study investigating the phytoremediation of a soil contaminated with 17 different PCDD/F congeners found that the presence of certain plants could significantly reduce their concentrations over time. acs.org Specifically, the grass Festuca arundinacea (Tall Fescue) was effective in reducing nearly all PCDD/F congeners, including a pentachlorodibenzo-p-dioxin. acs.org This highlights the potential for using specific plant species to manage dioxin-contaminated sites, offering a less invasive and more aesthetically pleasing remediation option. acs.org

Chemical Dechlorination and Oxidation in Soil/Sediment

In-situ chemical oxidation (ISCO) is a remediation technique that involves injecting chemical oxidants into the subsurface to destroy contaminants. youtube.com This method harnesses powerful and rapid chemical reactions to break down pollutants into less harmful substances like carbon dioxide and water. youtube.comprinceton.edu Common oxidants used in ISCO include persulfate, permanganate, and ozone. researchgate.net These oxidants generate highly reactive free radicals that can attack a broad range of organic contaminants, including chlorinated compounds. youtube.com

While many ISCO applications target chlorinated solvents, the underlying chemical principles are applicable to persistent organic pollutants like 1,2,3,8,9-PeCDD. researchgate.netmdpi.com The effectiveness of ISCO depends on the ability to deliver the oxidant to the contaminant and overcome scavenging effects from non-target materials in the soil or sediment. youtube.com Another approach involves chemical dechlorination using reagents like nanoscale zero-valent iron (nZVI), which can donate electrons to replace chlorine atoms on the dioxin molecule with hydrogen atoms, thereby reducing its toxicity. neptjournal.com

In-situ Stabilization and Containment

When contaminant removal or destruction is not feasible, in-situ stabilization and containment are used to minimize risk. Stabilization, also known as solidification/stabilization (S/S), involves mixing binding agents with the contaminated soil or sediment to immobilize the contaminants. frtr.gov This process reduces the mobility and leachability of hazardous substances, preventing them from migrating into groundwater or entering the food chain. frtr.gov

Commonly used binding agents include:

Inorganic Binders: Portland cement, fly ash, and lime are mixed with the soil to create a solid, monolithic block with low permeability. frtr.govprinceton.edu

Organic Binders: Materials like asphalt (B605645) (bitumen) can be used to encapsulate the contaminated soil particles, effectively trapping the pollutants. frtr.gov

Vitrification is another stabilization technique that uses very high temperatures to melt the soil, which then cools into a stable, glass-like mass that traps contaminants. clu-in.org

Containment strategies focus on physically isolating the contaminated area. This is often achieved by constructing engineered caps (B75204) over the site. clu-in.org These caps are designed to prevent rainwater infiltration, control vapor emissions, and eliminate direct contact with the contaminated soil. clu-in.org While containment does not destroy the 1,2,3,8,9-PeCDD, it is an effective management strategy for preventing exposure. clu-in.org

Ex-situ Remediation Technologies

Ex-situ technologies involve the excavation of contaminated soil or sediment for treatment either on-site in a mobile facility or off-site at a specialized plant.

Thermal Treatment and High-Temperature Incineration for Destruction

High-temperature incineration is considered one of the most effective and established technologies for the complete destruction of dioxins, including 1,2,3,8,9-PeCDD. princeton.educlu-in.orgepa.gov The process involves heating the contaminated material to extremely high temperatures, which breaks down the complex organic molecules into simpler, non-toxic compounds. princeton.edu

Laboratory and field studies have shown that temperatures exceeding 850°C are necessary to destroy dioxins, with many commercial incinerators operating above 1,200°C to ensure a high destruction and removal efficiency (DRE). princeton.educlu-in.orgukwin.org.uk Under optimal conditions, incineration can achieve a DRE of over 99.9999% for dioxins. princeton.edu However, a critical aspect of incineration is managing the post-combustion zone, as dioxins can reform on fly ash particles in the flue gas as it cools. ukwin.org.uk Therefore, modern incinerators are equipped with advanced air pollution control devices (APCDs) to capture these reformed dioxins and other hazardous byproducts. nih.gov

Thermal desorption is a related ex-situ technology that uses lower temperatures (e.g., 300-600°F) to vaporize contaminants from the soil matrix. clu-in.orgitrcweb.org The vaporized contaminants are then collected and treated, often by a secondary high-temperature incinerator. This method is effective for separating dioxins from soil, as demonstrated in large-scale cleanups. clu-in.org

Interactive Table 2: Performance of Thermal Treatment for PCDD/F Contaminated Soil

| Parameter | Primary Furnace at 750°C | Primary Furnace at 850°C | Secondary Furnace |

|---|---|---|---|

| Initial Soil Contamination (ng I-TEQ/kg) | 35,970 | 35,970 | - |

| Final Soil Contamination (ng I-TEQ/kg) | 1.56 | 2.15 | - |

| Removal Efficiency | >99.99% | >99.99% | >98% (Decomposition) |

| Secondary Furnace Temperature | 1200°C | 1200°C | 1200°C |

Data sourced from a study on thermal treatment of heavily contaminated soil. nih.gov

Chemical Dechlorination and Solvent Extraction

Chemical dechlorination and solvent extraction are treatment technologies aimed at removing or detoxifying chlorinated compounds like 1,2,3,8,9-Pentachlorodibenzo-p-dioxin from contaminated media, particularly soil.

Chemical Dechlorination involves the use of chemical reagents to progressively replace chlorine atoms on the dioxin molecule with other atoms, typically hydrogen, thereby destroying or detoxifying the hazardous molecule. princeton.edu One of the most studied formulations for dehalogenation consists of molten sodium and polyethylene (B3416737) glycol (PEG). princeton.edu Research into dechlorination for dioxin-contaminated materials has also explored alkaline polyethylene glycol (APEG) reagents. princeton.edu The effectiveness of these methods can be influenced by several factors, including the organic carbon content of the soil, soil particle size, moisture content, reaction temperature, and the specific reagent formulation used. princeton.edu While these methods have shown promise for treating polychlorinated biphenyls (PCBs), their application to dioxin-contaminated soil has been hampered by the reactivity of sodium-based reagents with water. princeton.edu

Solvent Extraction is a physical separation process that uses a solvent to dissolve and remove contaminants from a solid matrix like soil. researchgate.net This technique does not destroy the contaminants but separates them into a concentrated liquid form that must be treated subsequently. Research has shown that various solvents are effective at extracting dioxins. For instance, solvents such as ethanol (B145695), methanol, and acetone (B3395972) have been shown to extract approximately 40% of dioxins from contaminated soil at room temperature. researchgate.net The efficiency of extraction can be significantly improved by optimizing conditions like temperature. Studies have demonstrated that extracting dioxins with ethanol at its boiling point (78.3°C) can achieve around 76% removal. researchgate.net Further optimization, such as adjusting the water-to-ethanol ratio to 20%, has been reported to extract almost 100% of dioxins. researchgate.net

Solvent Extraction Efficiency for Dioxins

| Solvent | Condition | Extraction Efficiency | Source |

|---|---|---|---|

| Ethanol, Methanol, Acetone | Room Temperature | ~40% | researchgate.net |

| Ethanol | Boiling Point (78.3°C) | ~76% | researchgate.net |

| Ethanol (with 20% water) | Boiling Point (78.3°C) | ~100% | researchgate.net |

| General Soil Washing | Various Scales | 66% - 99% | clu-in.org |

Solidification/Stabilization Techniques for Contaminated Media

Solidification/Stabilization (S/S) is a widely used remediation technology for treating contaminated soils and other solid media. clu-in.org Unlike destructive technologies, S/S focuses on immobilizing contaminants to prevent their migration into the environment, rather than removing them. clu-in.orgfrtr.gov

Solidification refers to processes that encapsulate the contaminated material in a solid, monolithic block, reducing its permeability and the surface area exposed to leaching. frtr.govclu-in.orgepa.gov

Stabilization involves chemical reactions that convert contaminants into less soluble, less mobile, or less toxic forms. frtr.govclu-in.orgepa.gov

These two processes are often applied together. clu-in.org Common binding and stabilizing agents include Portland cement, lime, fly ash (a pozzolanic material), kiln dust, and blast furnace slag. clu-in.orgfrtr.govtpsgc-pwgsc.gc.ca The selection of the specific S/S formulation depends on the contaminants present and the properties of the contaminated medium. frtr.gov For dioxin-contaminated soils, cement-based and lime-based systems are the most researched. princeton.edu

Treatability studies on soils from wood-preserving sites contaminated with pentachlorophenol (B1679276) (PCP) and associated dioxins have demonstrated the effectiveness of S/S. clu-in.org These studies aim to develop formulations that successfully treat all contaminants of concern to meet specific leaching criteria. clu-in.org The results show that S/S can significantly reduce the leachability of dioxins, with percent reductions often exceeding 99% after adjusting for dilution effects from the added reagents. clu-in.org

Example of Dioxin Stabilization in Contaminated Soil

Data from a treatability study on soil from a wood preserving site, demonstrating the reduction in dioxin leachability after S/S treatment.

| Parameter | Untreated Soil | Treated Soil | Percent Reduction (Adjusted) |

|---|---|---|---|

| Dioxin Leachate Concentration (SPLP µg/L) | 9.1 | 0.005 | >99% |

Source Reduction and Emission Control Strategies

Minimizing the formation and release of this compound and other PCDDs from industrial sources, particularly incineration, is a primary management strategy. This is achieved through a combination of optimizing combustion processes and employing effective emission control technologies.

Optimized Combustion Conditions to Minimize Dioxin Formation

The formation of dioxins in combustion systems is highly sensitive to operating conditions. unl.pt The key to minimizing dioxin formation is the principle of "3T": high T emperature, sufficient residence T ime, and good T urbulence for complete mixing of gases. solenvn.com Dioxins can be destroyed at high temperatures, typically above 850°C. spring8.or.jptandfonline.com European regulations, for example, mandate that gas from waste incineration be heated to at least 850°C for a minimum of two seconds to ensure the destruction of these compounds. tandfonline.com

Dioxins form through two primary mechanisms that are favored by suboptimal combustion:

Gas-Phase Formation: Precursor compounds like chlorophenols and chlorobenzenes react in the gas phase at temperatures between 500°C and 800°C to form PCDDs. iieta.org

De Novo Synthesis: This is the formation of dioxins from elemental carbon (soot) in the presence of chlorine and oxygen at lower temperatures, typically in the range of 200°C to 400°C. iieta.orgresearchgate.net This process is often catalyzed by metals like copper present in fly ash. spring8.or.jp

By ensuring complete and efficient combustion, the formation of both precursors and soot is minimized, which in turn reduces the potential for dioxin formation in the post-combustion zones of the system. solenvn.com

Key Combustion Parameters for Dioxin Minimization

| Parameter | Optimal Condition for Dioxin Minimization | Rationale | Source |

|---|---|---|---|

| Temperature | > 850°C | Ensures thermal destruction of dioxins and their precursors. | spring8.or.jptandfonline.com |

| Residence Time | ≥ 2 seconds (at >850°C) | Provides sufficient time for the complete destruction of organic compounds. | tandfonline.com |

| Oxygen Level | Sufficient for complete combustion | Prevents formation of soot and precursors like carbon monoxide. | iieta.orgieabioenergy.com |

| Turbulence | High | Ensures thorough mixing of gases and oxygen for efficient combustion. | solenvn.comieabioenergy.com |

Rapid Quenching of Exhaust Gases in Incineration Facilities

Even with optimized high-temperature combustion, dioxins can reform via de novo synthesis as the exhaust gases cool. spring8.or.jp The critical temperature window for this reformation is between approximately 450°C and 200°C. researchgate.net To prevent this, rapid quenching or cooling of the flue gas through this temperature zone is essential. tandfonline.com

This is typically achieved in modern incinerators by using heat exchangers or water sprays to quickly lower the gas temperature to below 200°C. tandfonline.comnih.gov The rate of cooling is inversely proportional to the amount of dioxin that can form; therefore, a faster cooling rate results in lower dioxin emissions. tandfonline.com Studies have shown that injecting fine water droplets into the gas stream can effectively suppress dioxin formation, with smaller droplet sizes leading to a greater reduction. nih.gov This rapid cooling minimizes the residence time of the flue gas in the temperature range favorable for de novo synthesis. researchgate.net

Control Technologies for Industrial Emissions

In addition to process optimization, a suite of end-of-pipe control technologies is employed in modern industrial facilities to capture or destroy any remaining dioxins before they are released to the atmosphere. ieabioenergy.comkunakair.com These technologies are crucial for meeting stringent emission limits, such as the European Union standard of 0.1 ng I-TEQ/m³ for dioxins. ieabioenergy.com

Key control technologies include:

Activated Carbon Injection: Powdered activated carbon is injected into the flue gas stream. ieabioenergy.com Dioxins and other organic pollutants adsorb onto the surface of the carbon particles. The carbon is then removed from the gas stream along with fly ash by particulate control devices.

Particulate Matter Control: Devices such as electrostatic precipitators or fabric filters (baghouses) are used to remove particulate matter, including fly ash and the injected activated carbon with adsorbed dioxins, from the exhaust gas. ieabioenergy.com

Acid Gas Scrubbing: Wet or dry scrubbers are used to remove acid gases like hydrogen chloride (HCl), which is a source of chlorine for dioxin formation. ieabioenergy.com By removing HCl, these systems can indirectly reduce the potential for dioxin synthesis.

Selective Catalytic Reduction (SCR): While primarily designed to reduce nitrogen oxides (NOx), some SCR systems can also contribute to the destruction of dioxins. ieabioenergy.com

These control systems, often used in combination, are effective at reducing emissions from major industrial sources of dioxins, which include not only waste incinerators but also metal processing facilities and cement kilns. tandfonline.comresearchgate.net

Regulatory Frameworks and Environmental Policy Implications for 1,2,3,8,9 Pentachlorodibenzo P Dioxin

International Conventions and Agreements (e.g., Stockholm Convention on POPs)